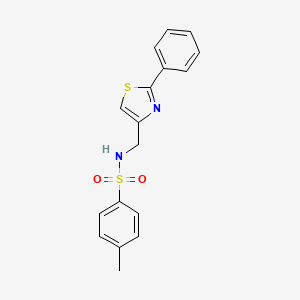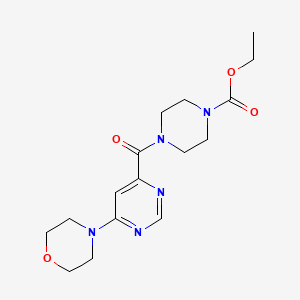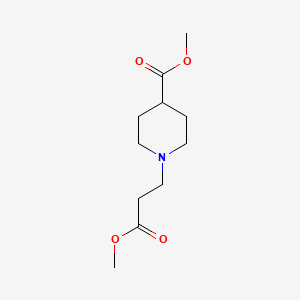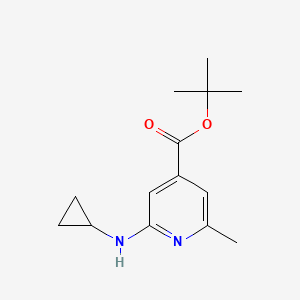
Boc-(S)-phenyl-L-Cys
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-(S)-phenyl-L-Cys is a useful research compound. Its molecular formula is C14H19NO4S and its molecular weight is 297.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Native Chemical Ligation at Phenylalanine
Synthesis techniques like native chemical ligation leverage Boc-(S)-phenyl-L-Cys derivatives for creating peptides. For instance, erythro-N-Boc-β-mercapto-l-phenylalanine was synthesized for native chemical ligation at phenylalanine, which is crucial for peptide chain elongation and modification. This method aids in the synthesis of complex peptides, exemplified by the creation of LYRAMFRANK, a process showcasing compatibility with reactive side chains and the capability to ligate beyond glycine (Crich & Banerjee, 2007).
Protection and Activation of the Thiol Function of Cysteine
Boc-Cys derivatives are employed for the protection and activation of thiol functions in cysteine, which is a critical step in peptide synthesis. The 3-nitro-2-pyridinesulfenyl (Npys) group, for example, has been used for this purpose, demonstrating ease of removal and resistance to acids, thereby facilitating selective reactions with free thiols to form disulfide bonds (Matsueda et al., 1981).
Electrochemical Detection of L-cysteine
This compound derivatives are also utilized in developing sensors, such as for the electrochemical detection of L-cysteine. Boron-doped diamond electrodes, for example, have been used to examine L-cysteine oxidation, demonstrating the potential for creating sensitive detection methods for biothiols, which are important in various physiological processes (Spǎtaru et al., 2001).
Fluorescence Turn-On Probe for Biothiol Detection
The development of fluorescent probes for biothiol detection is another application. A BODIPY-based fluorescent probe, synthesized from reactions involving this compound derivatives, demonstrated selective detection of cysteine and homocysteine over glutathione, indicating the compound's potential in biological imaging and sensing applications (Wang et al., 2018).
Synthesis of Disulfide-Bridged Peptides
This compound and its derivatives facilitate the formation of disulfide bridges in peptides, a crucial aspect of peptide synthesis that affects the structure and function of peptides. Using protective groups like Npys, researchers have successfully synthesized peptides with unsymmetrical disulfide bonds, contributing to the advancement of peptide therapeutic agents and biochemical tools (Bernatowicz et al., 2009).
Mechanism of Action
Target of Action
Boc-(S)-phenyl-L-Cys, also known as Boc-(S)-phenyl-D-Cys, is a Boc-protected amino acid . The primary targets of this compound are amino functions, which often occur in the synthesis of multifunctional targets . Primary amines can accommodate two such groups, making them unique .
Mode of Action
The compound interacts with its targets through a process known as Boc-protection . This process was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . Boc-protection is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .
Biochemical Pathways
The Boc-protection process affects the glycerophospholipid metabolism and protein-based catabolism pathways . The formation of Boc-protected amines and amino acids leads to the production of trigger molecules capable of inducing signaling, effector molecules, and transcription factors .
Pharmacokinetics (ADME Properties)
Boc sciences provides services for adme characterization, including in vitro and in vivo assays to assess the adme properties of potential drug candidates .
Result of Action
The molecular effects of this compound involve the production of signaling, effector molecules, and transcription factors . At the cellular level, these molecules and factors are responsible for cellular effects, such as cell proliferation, migration, differentiation, and apoptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that environmental policies, regulatory and market environment factors can result in more severe challenges faced by traditional industries with high emissions .
Biochemical Analysis
Biochemical Properties
Boc-(S)-phenyl-L-Cys participates in various biochemical reactions. It interacts with enzymes such as γ-glutamyltranspeptidases, which are involved in glutathione metabolism and play critical roles in antioxidant defense, detoxification, and inflammation processes . The Boc group is stable towards most nucleophiles and bases .
Cellular Effects
The effects of this compound on cells are complex and multifaceted. They exhibit healing properties that have sparked interest in the medical community .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of Boc-protected amines and amino acids under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group can be removed under anhydrous acidic conditions with the production of tert-butyl cations .
Metabolic Pathways
This compound is likely involved in various metabolic pathways due to its derivative nature from cysteine. Cysteine is involved in the synthesis of proteins, taurine, coenzyme A, and glutathione
Subcellular Localization
It’s important to consider that the compound could be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylsulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-14(2,3)19-13(18)15-11(12(16)17)9-20-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEVTCWKECBMJF-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSC1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSC1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-(7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B2904955.png)
![N-(2,5-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2904958.png)




![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2904968.png)
![1-[3-chloro-4-(trifluoromethyl)phenyl]-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2904969.png)
![3-(trifluoromethyl)phenyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B2904971.png)

![N-(2-chlorobenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2904973.png)
